

Comparative Analysis of Prop-1-ene-1-sulfonamide Cross-reactivity with Nucleophiles

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Compound of Interest

Compound Name: **Prop-1-ene-1-sulfonamide**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **Prop-1-ene-1-sulfonamide** with various nucleophiles. **Prop-1-ene-1-sulfonamide** and related vinyl sulfonamides are valuable electrophilic compounds utilized in targeted protein modification and as covalent inhibitors in drug development.[1][2] Their reactivity as Michael acceptors allows for the formation of stable covalent bonds with nucleophilic amino acid residues, primarily cysteine and lysine.[1][3] Understanding the selectivity and reaction kinetics with different nucleophiles is crucial for the design of targeted therapies and chemical probes.

The reactivity of vinyl sulfonamides can be modulated by substituents on the sulfonamide nitrogen and the alkene, offering a tunable platform for controlling their interaction with biological targets.[1][4] This guide summarizes available quantitative data from studies on analogous vinyl sulfonamides and vinyl sulfonimidamides to provide a comparative overview of their reactivity profiles.

Data Presentation: Reactivity with Biological Nucleophiles

The following table summarizes the reactivity of various vinyl sulfonamides and their analogs with biologically relevant nucleophiles. The data is collated from multiple studies and serves as a predictive guide for the reactivity of **Prop-1-ene-1-sulfonamide**.

Electrophile (Vinyl Sulfonamide Analog)	Nucleophile	Solvent/Condit ions	Product Yield (%)	Reference
N-pentyl- ethenesulfonami de	Benzylamine	Methanol/Water (2:3)	62	[5]
N-Aryl vinyl sulfonimidamide	N-acetyl-L- cysteine methyl ester	Not specified	89	[3]
N-Aryl vinyl sulfonimidamide	Boc-Lys-OMe	Not specified	54	[3]
N-Mesyl vinyl sulfonimidamide	Boc-Lys-OMe	Not specified	80	[3]
N-Tosyl d-proline linked vinyl sulfonamide	Thymidylate Synthase (catalytic cysteine)	Not specified	Selective reaction observed	[2]
Benzyl linked vinyl sulfonamide	Thymidylate Synthase	Not specified	No reaction observed	[2]

Kinetic Data

The rate of reaction is a critical parameter in assessing the suitability of a covalent modifier. The following table presents kinetic data for the reaction of a vinyl sulfonamide with a cysteine derivative.

Electrophile	Nucleophile	Method	Pseudo-first-order rate constant (k)	Reference
Ethylene glycol linked vinyl sulfonamides	N-acetyl cysteine methyl ester	^1H NMR spectroscopy	$3.77 \times 10^{-3} \text{ s}^{-1}$ (average)	[2]

It is important to note that the uncatalyzed addition of primary and secondary amines to vinyl sulfonamides has been shown to be second order with respect to the amine.[6]

Experimental Protocols

The following are generalized experimental protocols for the Michael addition of nucleophiles to vinyl sulfonamides, based on methodologies reported in the literature for analogous compounds.

General Procedure for Aza-Michael Addition of Amines to Vinyl Sulfonamides

This protocol is adapted from the reaction of N-pentyl-ethenesulfonamide with benzylamine.[5]

- Reactant Preparation: Dissolve the vinyl sulfonamide (1 equivalent) and the amine nucleophile (1 equivalent) in a 2:3 mixture of methanol and water.
- Reaction: Stir the reaction mixture at room temperature for 18 hours.
- Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired adduct.

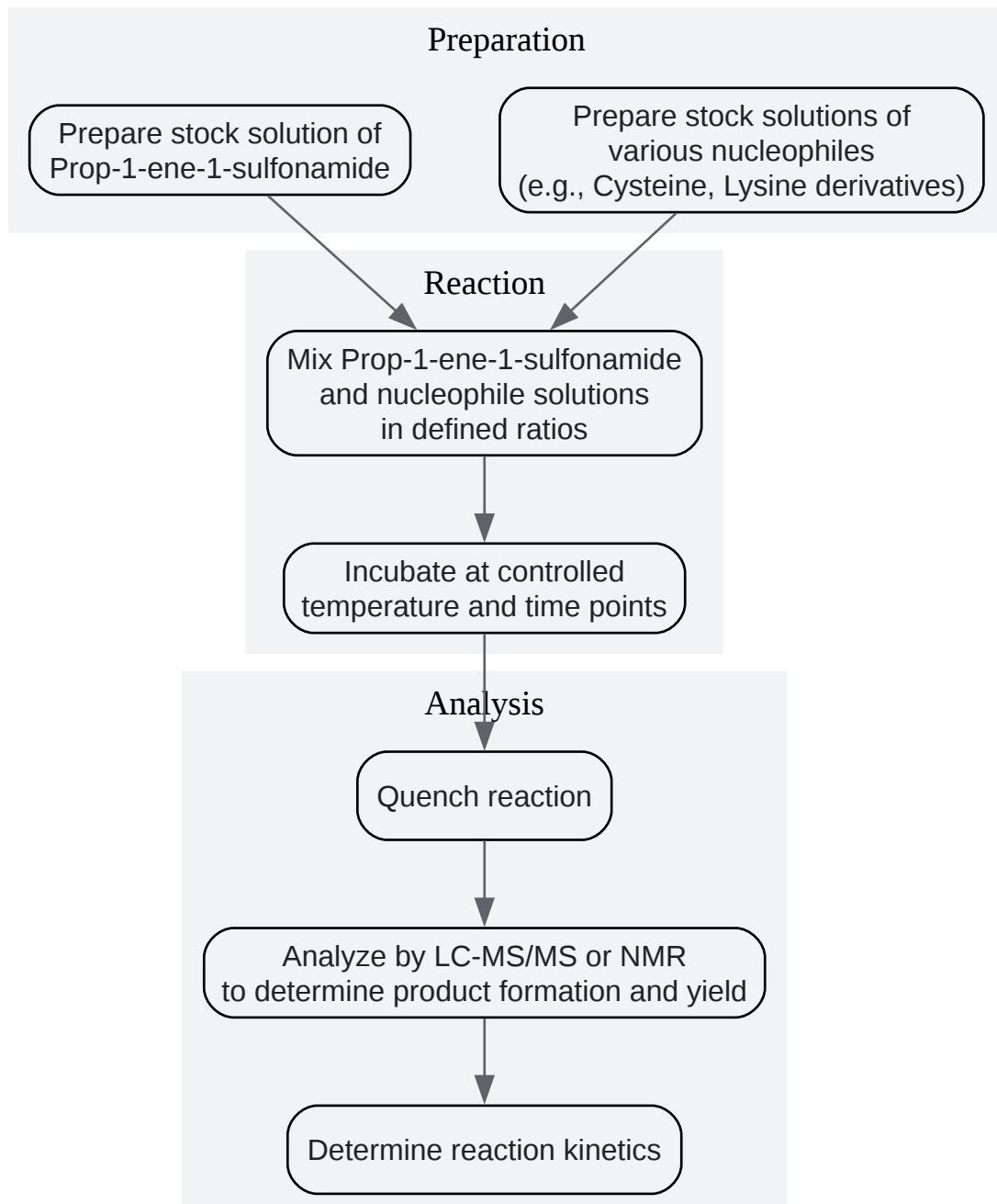
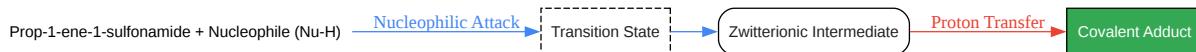
General Procedure for Thiol-Michael Addition to Vinyl Sulfonamides

This protocol is a general representation for the reaction with thiol-containing molecules like cysteine derivatives.[2]

- Reactant Preparation: Dissolve the vinyl sulfonamide in a suitable deuterated solvent (e.g., for NMR monitoring) to a final concentration of 10 mM.
- Initiation: Add the thiol-containing nucleophile (e.g., N-acetyl cysteine methyl ester, 7.8 equivalents) to the solution.
- Monitoring: Monitor the progress of the reaction by ^1H NMR spectroscopy at regular intervals to determine the rate of adduct formation.
- Product Isolation: Once the reaction is complete, the product can be isolated by standard purification techniques if required.

Mandatory Visualizations

Michael Addition Reaction Pathway



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